N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide
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Overview
Description
. This compound features a unique structure that combines a pyridazine ring with a pyrazine ring, making it a valuable subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, inhibiting its growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to its inhibition
Pharmacokinetics
The compound’s significant activity against mycobacterium tuberculosis h37ra suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in significant inhibition of Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This indicates the compound’s potent anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine and pyrazine intermediates. The key steps include:
Formation of the Pyridazine Intermediate: This involves the reaction of 6-methylpyridazine with appropriate reagents to introduce the necessary functional groups.
Formation of the Pyrazine Intermediate: This involves the synthesis of pyrazine-2-carboxamide through various cyclization reactions.
Coupling Reaction: The final step involves coupling the pyridazine and pyrazine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyridazine or pyrazine rings.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups on the aromatic rings.
Scientific Research Applications
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine and pyrazine derivatives, such as:
Minaprine: A monoamine oxidase inhibitor with a pyridazine core.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2.
Uniqueness
What sets N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide apart is its unique combination of pyridazine and pyrazine rings, which endows it with distinct physicochemical properties and potential biological activities. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
N-[3-(6-methylpyridazin-3-yl)oxyphenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-11-5-6-15(21-20-11)23-13-4-2-3-12(9-13)19-16(22)14-10-17-7-8-18-14/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRKNHIIZEVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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